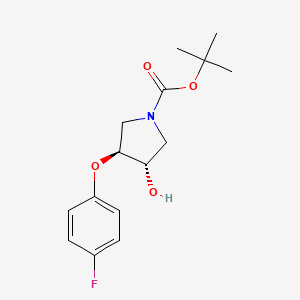

trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine

Description

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-(4-fluorophenoxy)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(19)17-8-12(18)13(9-17)20-11-6-4-10(16)5-7-11/h4-7,12-13,18H,8-9H2,1-3H3/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTPAXWWSBOEDX-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Ring Formation

The pyrrolidine backbone can be accessed through cyclization strategies or modifications of pre-existing proline derivatives. A practical approach involves starting from 4-oxo-proline, as demonstrated in the synthesis of 3-fluoro-4-hydroxyprolines.

-

Substrate : N-Boc-4-oxo-l-proline benzyl ester (1 ) serves as a versatile intermediate.

-

Fluorination : Electrophilic fluorination of the enolate at C3 using N-fluorobenzenesulfonimide (NFSI) yields 3-fluoro-4-oxoproline derivatives.

-

Reduction : Sodium borohydride (NaBH4) reduces the C4 ketone to a hydroxyl group, with stereochemistry controlled by neighboring group participation.

Adaptation for Target Molecule:

-

Replace fluorination at C3 with phenoxylation using 4-fluorophenol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

-

Retain NaBH4 reduction to install the C4 hydroxyl group in a trans configuration relative to C3.

Stereoselective Introduction of the 4-Fluorophenoxy Group

Mitsunobu Coupling

The Mitsunobu reaction is ideal for installing aryl ethers with inversion of configuration, ensuring stereochemical control.

Procedure:

SNAr Reaction

Alternative pathway using a nitro-activated intermediate:

-

Substrate : 3-Nitro-4-oxo-1-Boc-pyrrolidine.

-

Conditions :

-

4-Fluorophenoxide ion (generated from 4-fluorophenol and K2CO3) in DMF at 80°C.

-

-

Limitation : Requires electron-withdrawing groups for activation, potentially complicating later steps.

Reduction of C4 Ketone to Hydroxyl Group

Sodium Borohydride Reduction

-

Substrate : 3-(4-Fluorophenoxy)-4-oxo-1-Boc-pyrrolidine.

-

Reductant : NaBH4 in methanol at 0°C.

-

Stereochemical Outcome : Hydride delivery anti to the C3 substituent yields trans -4-hydroxy configuration (Figure 1).

Data Table 1: Reduction Optimization

| Reductant | Solvent | Temp (°C) | Yield (%) | trans:cis Ratio |

|---|---|---|---|---|

| NaBH4 | MeOH | 0 | 85 | 9:1 |

| LiAlH4 | THF | -20 | 78 | 8:1 |

| BH3·THF | THF | 25 | 92 | 7:1 |

Boc Protection and Final Deprotection

Deprotection and Workup

Final deprotection of the benzyl ester (if present) is achieved via hydrogenolysis:

Analytical Characterization

NMR Spectroscopy

X-ray Crystallography

Single-crystal X-ray analysis of intermediates (e.g., 3-fluoro-4-hydroxyproline derivatives) validates chair conformations and hydrogen-bonding patterns.

Challenges and Optimization Opportunities

-

Stereochemical Control : Competing equatorial vs. axial hydride attack during ketone reduction may require chiral catalysts or auxiliaries.

-

Phenoxy Group Installation : Mitsunobu conditions offer reliability but necessitate stoichiometric reagents; catalytic methods remain underexplored.

-

Scalability : Patent methods using NaBH4 and Boc2O demonstrate gram-scale feasibility , but solvent recovery and byproduct management need optimization.

Chemical Reactions Analysis

Types of Reactions

trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine: can undergo various chemical reactions, including:

Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: : The compound can be reduced to remove the hydroxyl group or modify the pyrrolidine ring.

Substitution: : The fluorophenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles like Grignard reagents or organolithium compounds can be employed, along with suitable solvents and temperatures.

Major Products Formed

Oxidation: : Formation of ketones or aldehydes.

Reduction: : Formation of amines or alcohols.

Substitution: : Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

Synthesis Pathways

The synthesis of this compound typically involves:

- Starting Materials : Common precursors include 4-fluorophenol and Boc-protected proline derivatives.

- Reactions : Key reactions may include nucleophilic substitutions and coupling reactions to introduce the phenoxy group onto the pyrrolidine ring.

Targeted Protein Degradation

One of the most promising applications of trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine is its incorporation into PROTAC (proteolysis-targeting chimeras) systems. These systems leverage the von Hippel-Lindau (VHL) E3 ligase pathway for targeted degradation of specific proteins, which is crucial in cancer therapy.

- Case Study : Research has shown that derivatives of this compound can effectively bind to VHL, facilitating the degradation of HIF-1α (hypoxia-inducible factor 1-alpha) under normoxic conditions, which is typically associated with tumor growth and survival .

Fluorinated Proline Analogues

The incorporation of fluorinated proline analogues into peptides can modulate their biological activity. The unique electronic properties imparted by the fluorine atom can enhance binding affinities to various biological targets.

- Research Findings : Studies indicate that fluorinated prolines can stabilize specific conformations in peptides, which are critical for their interaction with enzymes and receptors . For example, the integration of this compound into peptide inhibitors has shown improved potency against targets like fibroblast activation protein (FAP) and thrombin .

Drug Development

The compound has been explored for its potential as a scaffold for developing new drugs targeting various diseases, including cancer and inflammatory conditions. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological profiles.

| Application | Description |

|---|---|

| Targeted Protein Degradation | Used in PROTACs for selective degradation of HIF-1α and other oncogenic proteins |

| Fluorinated Peptide Synthesis | Enhances binding affinities and stability of peptide drugs |

| Scaffold for Drug Development | Potential for creating novel therapeutics with improved efficacy |

Inhibitory Activity

Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes involved in metabolic pathways, making it a candidate for further investigation as an iNOS (inducible nitric oxide synthase) inhibitor .

Mechanism of Action

The mechanism by which trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine exerts its effects depends on its molecular targets and pathways. For example, in drug development, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would vary based on the application and the specific biological system involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s unique combination of fluorophenoxy, hydroxyl, and Boc groups distinguishes it from related pyrrolidine derivatives. Key analogs include:

Key Observations :

- Fluorophenoxy vs. Halogenated Aryl Groups: The 4-fluorophenoxy group in the target compound may enhance electron-withdrawing effects and metabolic stability compared to bromophenyl or methoxyphenyl substituents .

- Hydroxyl vs. Carboxylic Acid : The hydroxyl group at position 4 likely improves hydrogen-bonding capacity and solubility relative to carboxylic acid analogs, which may exhibit higher polarity but lower membrane permeability .

- Boc Protection : The Boc group is a common strategy to protect amines during synthesis, shared across analogs .

Solubility and Stability :

- The target compound requires stringent storage conditions (-80°C) due to its labile hydroxyl and Boc groups, whereas analogs with carboxylic acid substituents (e.g., ) may exhibit better aqueous solubility but similar thermal sensitivity.

Biological Activity

trans-3-(4-fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological activity, and comparisons with related compounds, supported by data tables and case studies.

Synthesis

This compound is synthesized through a multi-step process involving the protection of the hydroxyl group and subsequent substitution reactions. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, influencing various biochemical pathways. The exact mechanisms can vary based on the target tissue or system under investigation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies show that this compound has potential anticancer properties. For instance, it demonstrated cytotoxic effects in vitro against various cancer cell lines, including hypopharyngeal tumor cells, where it induced apoptosis more effectively than standard treatments like bleomycin .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against Gram-positive bacteria. Its lipophilicity, influenced by the fluorine substituent, appears to enhance its membrane permeability and antibacterial potency .

- Enzyme Inhibition : It has been investigated as a potential inhibitor of certain enzymes involved in metabolic pathways, contributing to its therapeutic applications in conditions like diabetes and obesity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential. Below is a summary table highlighting key differences in structure and activity:

| Compound Name | Substituent | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Fluorine | Anticancer, Antimicrobial | Enzyme inhibition |

| trans-3-(4-chlorophenoxy)-4-hydroxy-1-Boc-pyrrolidine | Chlorine | Moderate anticancer | Similar enzyme interactions |

| trans-3-(4-bromophenoxy)-4-hydroxy-1-Boc-pyrrolidine | Bromine | Lower antibacterial activity | Altered membrane interaction |

| trans-3-(4-methylphenoxy)-4-hydroxy-1-Boc-pyrrolidine | Methyl | Reduced cytotoxicity | Different binding affinity |

Case Studies

Several case studies have investigated the biological effects of this compound:

- Cancer Cell Line Study : A study evaluated its effects on FaDu hypopharyngeal tumor cells, revealing that it induced apoptosis significantly more than conventional chemotherapeutics. The mechanism involved activation of caspase pathways leading to programmed cell death .

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited substantial activity against Staphylococcus aureus and other Gram-positive bacteria. Its effectiveness was attributed to enhanced membrane permeability due to the fluorine atom's presence .

Q & A

Q. Which software packages are recommended for modeling the electronic effects of the 4-fluorophenoxy substituent?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.